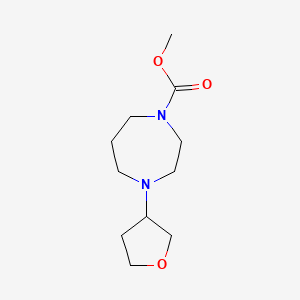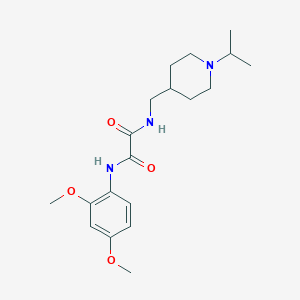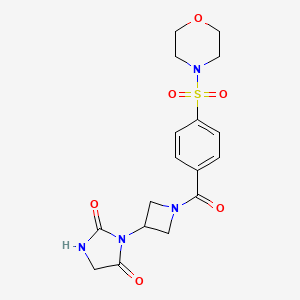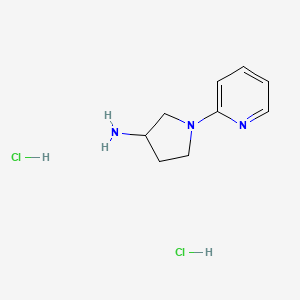
Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate, also known as THF-DAP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. THF-DAP is a cyclic diazepane derivative that has a tetrahydrofuran ring incorporated into its structure, which gives it a distinct structure and reactivity. In recent years, THF-DAP has been extensively studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Synthesis of Isochromene Derivatives :
- Methyl 4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxylate has been used in the synthesis of isochromene derivatives. 4-Diazoisochroman-3-imines, as metal carbene precursors, reacted with alkenes and conjugated dienes to form spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines (Ren et al., 2017).
Ring Expansion to Form Diazepines :
- Research demonstrated the use of the compound in the synthesis of 1,3-diazepines. A study detailed a process where reactions with nucleophiles led to the formation of polysubstituted 2,3,4,5-tetrahydro-1H-1,3-diazepin-2-ones (Fesenko et al., 2015).
Synthesis of Rho–Kinase Inhibitor Intermediate :
- This compound was pivotal in the practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho–kinase inhibitor K-115 (Gomi et al., 2012).
Solid-Phase Synthesis of Quinoxalines :
- The compound found application in the solid-phase synthesis of quinoxalines, demonstrating its versatility in organic synthesis (Attanasi et al., 2001).
Synthesis of Tetrahydrofuran Derivatives :
- It was used in the synthesis of functionalized furan derivatives, indicating its role in creating structurally diverse organic compounds (Brückner & Reissig, 1985).
Creation of Heterocyclic Derivatives :
- A study illustrated its use in generating N-heterocycle-fused tetrahydro-1,4-diazepinones, showcasing the compound's utility in heterocyclic chemistry (Dzedulionytė et al., 2022).
Propiedades
IUPAC Name |
methyl 4-(oxolan-3-yl)-1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-15-11(14)13-5-2-4-12(6-7-13)10-3-8-16-9-10/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHOYACEWUEGOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCCN(CC1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(2,3-dichlorophenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2848412.png)





![rac-[(1R,2R,4R)-bicyclo[2.2.1]hept-5-en-2-yl]methanamine](/img/structure/B2848422.png)



